An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Advanced Applications
An In-depth Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Advanced Applications
This guide provides a comprehensive technical overview of Biotin-PEG4-OH, a heterobifunctional linker integral to advanced applications in bioconjugation, diagnostics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical architecture, physicochemical properties, and provide detailed, field-proven protocols for its activation and utilization in key experimental workflows.
Core Concepts: Understanding the Biotin-PEG4-OH Moiety
Biotin-PEG4-OH is a molecule meticulously designed to bring together three critical components: a high-affinity biotin tag, a flexible tetraethylene glycol (PEG4) spacer, and a versatile terminal hydroxyl group.
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The Biotin Group: This vitamin (B7) is the cornerstone of the avidin-biotin interaction, one of the strongest non-covalent bonds known in nature. This exceptionally high affinity is harnessed for highly specific and sensitive detection, purification, and targeting applications.[1]
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The PEG4 Spacer: The four-unit polyethylene glycol linker is a hydrophilic and flexible chain that confers several advantageous properties. It significantly enhances the water solubility of the molecule and any subsequent conjugates, mitigating issues with aggregation.[2] Furthermore, the spacer provides critical spatial separation between the biotin moiety and the conjugated biomolecule, which minimizes steric hindrance and preserves the biological activity of both entities.[3]
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The Terminal Hydroxyl Group (-OH): This primary alcohol is the reactive handle of the molecule. It is not inherently reactive towards functional groups on biomolecules but serves as a versatile precursor that can be chemically activated for subsequent conjugation reactions.[3][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of Biotin-PEG4-OH is paramount for its effective use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1217609-84-1 | [5][6] |
| Molecular Formula | C18H33N3O6S | [5][7] |
| Molecular Weight | 419.54 g/mol | [5][7] |
| Appearance | White to off-white powder or waxy solid | [8] |
| Purity | Typically ≥95% | [8] |
| Solubility | Soluble in water, DMSO, and DMF | [9] |
| Storage Conditions | -20°C, protected from light and moisture | [2][6] |
The Chemistry of Activation: Transforming the Inert Hydroxyl Group
The terminal hydroxyl group of Biotin-PEG4-OH is the gateway to its utility in bioconjugation. However, it must first be "activated" to a more reactive species. This section provides a detailed protocol for a common and robust two-step activation-conjugation strategy: oxidation to a carboxylic acid followed by EDC/NHS-mediated amidation.
Step 1: TEMPO-Mediated Oxidation of the Terminal Hydroxyl Group
This protocol outlines the conversion of the primary alcohol of Biotin-PEG4-OH to a carboxylic acid (Biotin-PEG4-COOH) using a TEMPO-catalyzed oxidation. This method is favored for its mild conditions and high yields.[10][11]
Diagrammatic Representation of the Activation and Conjugation Workflow
Caption: Workflow for Biotin-PEG4-OH activation and conjugation.
Materials:
-
Biotin-PEG4-OH
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(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite (NaClO) solution (commercial bleach)
-
Sodium chlorite (NaClO2)
-
Sodium phosphate monobasic (NaH2PO4)
-
Dichloromethane (DCM)
-
tert-Butanol (t-BuOH)
-
2-Methyl-2-butene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium bromide (NaBr)
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Biotin-PEG4-OH (1 equivalent) in a biphasic mixture of DCM and water at 0°C (ice-water bath).
-
Addition of Catalysts: To the stirring solution, add TEMPO (0.01 equivalents), aqueous NaBr (0.1 equivalents), and TBAB (0.01 equivalents).
-
Initial Oxidation: Slowly add a solution of NaClO in saturated aqueous NaHCO3. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Second Oxidation Step: Add t-BuOH, 2-methyl-2-butene in THF, and an aqueous solution of NaClO2 and NaH2PO4. Allow the reaction to stir at room temperature for 4-6 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude Biotin-PEG4-COOH by silica gel column chromatography.
Step 2: EDC/NHS-Mediated Coupling to Primary Amines
With the carboxylic acid derivative in hand, it can be readily coupled to primary amines on proteins, peptides, or other biomolecules using the robust and widely-used EDC/NHS chemistry.[12][13]
Materials:
-
Biotin-PEG4-COOH (from Step 1)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column or dialysis cassette
Protocol:
-
Reagent Preparation: Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.
-
Activation of Carboxylic Acid: Dissolve Biotin-PEG4-COOH in the Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS/sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
Conjugation to Amine: Add the activated Biotin-PEG4-NHS ester solution to the amine-containing molecule dissolved in the Coupling Buffer. A 10-20 fold molar excess of the biotin-PEG linker to the amine-containing molecule is a good starting point for optimization.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted biotin-PEG linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Advanced Applications of Biotin-PEG4-OH Derivatives
The versatility of the terminal hydroxyl group allows for the synthesis of various Biotin-PEG4 derivatives, expanding its utility into cutting-edge research areas.
Functionalization of Nanoparticles for Targeted Delivery
Biotin-PEG linkers are instrumental in the surface modification of nanoparticles, enabling targeted delivery to cells or tissues that overexpress biotin receptors. For gold nanoparticles, a thiol-terminated linker is typically employed due to the strong gold-thiol interaction.[1][14] The terminal hydroxyl of Biotin-PEG4-OH can be converted to a thiol via a two-step process involving tosylation followed by substitution with a thiolating agent.
Conceptual Workflow for Gold Nanoparticle Functionalization
Caption: Conversion of Biotin-PEG4-OH for nanoparticle functionalization.
Protocol for Gold Nanoparticle Functionalization:
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Synthesis of Biotin-PEG4-SH:
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Tosylation: React Biotin-PEG4-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in DCM to form Biotin-PEG4-OTs.
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Thiolation: React the purified Biotin-PEG4-OTs with a thiolating agent such as potassium thioacetate followed by acidic hydrolysis, or with thiourea followed by basic hydrolysis, to yield Biotin-PEG4-SH.
-
-
Nanoparticle Functionalization:
-
Disperse gold nanoparticles in an appropriate solvent (e.g., ethanol or water).
-
Add a solution of Biotin-PEG4-SH and allow the mixture to incubate with gentle agitation for several hours to overnight to allow for the formation of a self-assembled monolayer on the nanoparticle surface.[14]
-
Purify the functionalized nanoparticles by centrifugation and resuspension to remove excess unbound linker.
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A Critical Component in PROTAC Synthesis
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[15][16] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. PEG linkers, including those derived from Biotin-PEG4-OH, are frequently used in PROTAC design to modulate solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[7][17]
Biotin-PEG4-OH can be incorporated into a PROTAC synthesis workflow after its conversion to a derivative with a suitable reactive handle, such as an amine, carboxylic acid, or alkyne, depending on the desired conjugation chemistry.
Illustrative PROTAC Synthesis Strategy:
-
Functionalization of Biotin-PEG4-OH: Convert the terminal hydroxyl group to a reactive moiety. For example, oxidation to Biotin-PEG4-COOH as described in section 2.1.
-
Conjugation to one Ligand: Couple the Biotin-PEG4-COOH to the amine-functionalized E3 ligase ligand using EDC/NHS chemistry.
-
Introduction of a Second Reactive Handle: The other end of the Biotin-PEG4 linker would need to be functionalized with a group that can react with the POI ligand (e.g., by incorporating a clickable alkyne or azide).
-
Final Coupling: Couple the POI ligand to the Biotin-PEG4-E3 ligase ligand conjugate to form the final PROTAC molecule.
-
Purification: Purify the final PROTAC using techniques such as preparative HPLC.
Characterization of Biotin-PEG4-OH Conjugates
Thorough characterization of the final bioconjugate is essential to ensure the success of the labeling reaction and to validate the integrity of the product.
| Technique | Purpose |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To confirm the covalent attachment of the biotin-PEG linker and to determine the degree of labeling (number of linkers per molecule). |
| HPLC (e.g., Reverse-Phase, Size-Exclusion) | To assess the purity of the conjugate and to separate the labeled species from unreacted starting materials. |
| UV-Vis Spectroscopy | To quantify the concentration of the bioconjugate, particularly if the target molecule has a known extinction coefficient. |
| HABA Assay | A colorimetric method to quantify the amount of biotin incorporated into the conjugate. |
| Dynamic Light Scattering (DLS) | For nanoparticle conjugates, DLS is used to determine the size distribution and to assess for aggregation.[9] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of functionalized nanoparticles.[9][18] |
| Functional Assays (e.g., ELISA, SPR, Cell-based assays) | To confirm that the biological activity of the conjugated molecule is retained after labeling. |
Conclusion: A Versatile Tool for Modern Biosciences
Biotin-PEG4-OH is more than just a simple linker; it is a foundational building block for the creation of sophisticated tools for biological research and therapeutic development. Its well-defined structure, coupled with the versatility of its terminal hydroxyl group, provides researchers with a powerful means to attach the high-affinity biotin tag to a wide array of molecules and materials. A thorough understanding of its chemical properties and the protocols for its activation and conjugation, as outlined in this guide, will empower scientists and drug development professionals to leverage the full potential of this invaluable reagent in their research endeavors.
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